molecular formula C9H5N3O4 B11774456 Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- CAS No. 52203-74-4

Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-

Cat. No.: B11774456
CAS No.: 52203-74-4
M. Wt: 219.15 g/mol
InChI Key: IECXGDMYPIKURA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolidine ring is replaced by other functional groups.

Comparison with Similar Compounds

Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- can be compared with other similar compounds, such as:

Biological Activity

Chemical Identity
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid, also known as Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-, has the following chemical properties:

  • Molecular Formula : C9_9H7_7N3_3O4_4
  • Molecular Weight : 221.17 g/mol
  • CAS Number : 52203-73-3

This compound features a triazolidinone ring fused to a benzoic acid moiety, which is significant for its biological activity.

The biological activity of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid is primarily attributed to its ability to interact with specific enzymes and proteins. The triazolidinone ring can inhibit certain enzyme activities, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid exhibit notable antimicrobial properties. Specifically:

  • Antibacterial Effects : Studies have shown that compounds similar to 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, certain synthesized derivatives demonstrated comparable efficacy to established antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acidStaphylococcus aureusComparable to ampicillin
4-(3-chloro-4-methoxybenzoic acid)Escherichia coli50% efficacy compared to ampicillin

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. It appears to modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical in cancer cell survival and proliferation .

Case Studies

A notable study evaluated various benzoic acid derivatives for their biological activities. The findings highlighted that:

  • Compound Interaction : Certain compounds significantly enhanced cathepsins B and L activities in human fibroblasts.
  • Cell Viability : At concentrations of 1 and 10 μg/mL, these compounds did not exhibit cytotoxicity while promoting proteasomal activity .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity at effective concentrations; however, further toxicological evaluations are necessary for clinical applications.

Properties

CAS No.

52203-74-4

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

4-(3,5-dioxo-1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H5N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,13,14)

InChI Key

IECXGDMYPIKURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)N=NC2=O

Origin of Product

United States

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